molecular formula C7H4FIN2 B1293186 6-Amino-2-fluoro-3-iodobenzonitrile CAS No. 1000577-82-1

6-Amino-2-fluoro-3-iodobenzonitrile

Cat. No.: B1293186
CAS No.: 1000577-82-1
M. Wt: 262.02 g/mol
InChI Key: NXYRGTVCZLTGEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-fluoro-3-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-fluoro-3-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Amino-2-fluoro-3-iodobenzonitrile is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: In the development of bioactive compounds and molecular probes.

    Medicine: As a precursor in the synthesis of pharmaceutical agents, including potential anticancer and antimicrobial drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-2-fluoro-3-iodobenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluoro and iodo groups can enhance binding affinity and specificity to these targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-iodobenzonitrile: Similar structure but lacks the amino group.

    4-Amino-2-fluorobenzonitrile: Similar structure but lacks the iodo group.

    3-Iodo-4-fluorobenzonitrile: Similar structure but lacks the amino group.

Uniqueness

6-Amino-2-fluoro-3-iodobenzonitrile is unique due to the presence of all three functional groups (amino, fluoro, and iodo) on the benzonitrile core.

Properties

IUPAC Name

6-amino-2-fluoro-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYRGTVCZLTGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-82-1
Record name 6-Amino-2-fluoro-3-iodobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-6-fluorobenzonitrile (3 g, 0.022 mol) in CH2Cl2 (200 mL) and MeOH (50 mL) was added sodium bicarbonate (3.7 g, 0.044 mmol) and ICl (3.75 g, 0.023 mol) in CH2Cl2 (20 mL). The suspension was stirred at room temperature for 2 h. The reaction mixture was concentrated and the residue was partitioned between CH2Cl2 and water. The organic layer was washed with Na2S2O3, water, and brine. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The crude material was triturated with ether. Filtration gave the title compound as a brown solid (2.5 g, 43% yield). LC/MS: Example 104A @ 2.86 min (RT) (Condition G). MS (ES): m/z=262.93, [M+H]+. 1H NMR (400 MHz, CDCl3) δ ppm 7.60 (1 hr, dd, J=8.78, 7.03 Hz), 6.39 (1 hr, d, J=8 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
43%

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